Cas no 1080-97-3 (4-(2-nitroethenyl)quinoline)
4-(2-nitroethenyl)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-nitroethenyl)quinoline
- 4-[(E)-2-Nitrovinyl]quinoline
- AKOS017391609
- 1080-97-3
- DTXSID701339479
- EN300-1869214
-
- Inchi: 1S/C11H8N2O2/c14-13(15)8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-8H/b8-6+
- InChI Key: IOWHQTCXABMRDC-SOFGYWHQSA-N
- SMILES: [O-][N+](/C=C/C1C=CN=C2C=CC=CC=12)=O
Computed Properties
- Exact Mass: 200.058577502g/mol
- Monoisotopic Mass: 200.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 58.7Ų
4-(2-nitroethenyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1869214-1g |
4-(2-nitroethenyl)quinoline |
1080-97-3 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1869214-5g |
4-(2-nitroethenyl)quinoline |
1080-97-3 | 5g |
$1614.0 | 2023-09-18 | ||
| Enamine | EN300-1869214-10g |
4-(2-nitroethenyl)quinoline |
1080-97-3 | 10g |
$2393.0 | 2023-09-18 | ||
| Enamine | EN300-1869214-0.05g |
4-(2-nitroethenyl)quinoline |
1080-97-3 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1869214-0.1g |
4-(2-nitroethenyl)quinoline |
1080-97-3 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1869214-0.25g |
4-(2-nitroethenyl)quinoline |
1080-97-3 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1869214-0.5g |
4-(2-nitroethenyl)quinoline |
1080-97-3 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1869214-1.0g |
4-(2-nitroethenyl)quinoline |
1080-97-3 | 1g |
$986.0 | 2023-05-25 | ||
| Enamine | EN300-1869214-2.5g |
4-(2-nitroethenyl)quinoline |
1080-97-3 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1869214-5.0g |
4-(2-nitroethenyl)quinoline |
1080-97-3 | 5g |
$2858.0 | 2023-05-25 |
4-(2-nitroethenyl)quinoline Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 4-(2-nitroethenyl)quinoline
4-(2-Nitroethenyl)Quinoline: A Comprehensive Overview
4-(2-Nitroethenyl)Quinoline (CAS No. 1080-97-3) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom in its structure. The addition of the 2-nitroethenyl group introduces unique electronic and structural properties, making it a versatile molecule for various applications.
The quinoline core of this compound is well-known for its aromatic stability and ability to participate in various chemical reactions. The 2-nitroethenyl substituent further enhances its reactivity and functionality. Recent studies have explored the potential of 4-(2-nitroethenyl)quinoline in drug discovery, particularly in the development of anticancer agents. Researchers have found that this compound exhibits selective cytotoxicity against cancer cells, making it a promising candidate for further investigation in oncology.
In terms of synthesis, 4-(2-nitroethenyl)quinoline can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of quinoline with nitroethylene derivatives under specific catalytic conditions. These methods have been optimized to improve yield and purity, ensuring that the compound can be produced on a larger scale for industrial applications.
The electronic properties of 4-(2-nitroethenyl)quinoline make it an attractive material for use in organic electronics. Its conjugated π-system allows for efficient charge transport, which is crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in materials science have highlighted the potential of this compound as a building block for high-performance electronic materials.
From an environmental perspective, the stability and biodegradability of 4-(2-nitroethenyl)quinoline are critical considerations. Studies have shown that under certain conditions, this compound can undergo degradation through hydrolysis or microbial action. Understanding its environmental fate is essential for ensuring its safe use and disposal in industrial settings.
In conclusion, 4-(2-nitroethenyl)quinoline (CAS No. 1080-97-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent research findings, position it as a valuable tool in drug discovery, materials science, and beyond. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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